molecular formula C7H5N3O2 B1294632 4-Nitro-1H-indazole CAS No. 2942-40-7

4-Nitro-1H-indazole

Cat. No. B1294632
Key on ui cas rn: 2942-40-7
M. Wt: 163.13 g/mol
InChI Key: WBTVZVUYPVQEIF-UHFFFAOYSA-N
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Patent
US08883799B2

Procedure details

A mixture of 4-nitro-1H-indazole (200 g, 1.22 moles) and 10% palladium on carbon (20.0 g,) in EtOH (3000 ml) was hydrogenated at ambient temperature (reaction was exothermic and temperature increased to 50° C.). After completion of reaction, the catalyst was removed by filtration. The solvent was evaporated under vacuum at below 80° C. and cooled to room temperature and n-hexane (1000 ml) was added to the residue and stirred for 30 min. Isolated solid was filtered and washed with n-hexane (200 ml). Product was dried under vacuum at 70-80° C. for 10-12 h to give 4-amino-1H-indazole as a brown solid (114 g, 70%), m. p.: 136-143° C. 1H NMR (200 MHz, CDCl3) δ 12 (br, 1H), 8.0 (s, 1H), 7.1-7.0 (dd, 2H), 6.5 (d, 1H), 3.9 (m, 2H). ESMS m/z 134 (M+1). Purity: 90-95% (HPLC)
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[N:7][NH:8]2)([O-])=O>[Pd].CCO>[NH2:1][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[N:7][NH:8]2

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=NNC2=CC=C1
Name
Quantity
20 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
3000 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at ambient temperature
CUSTOM
Type
CUSTOM
Details
(reaction was exothermic and temperature increased to 50° C.)
CUSTOM
Type
CUSTOM
Details
After completion of reaction
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum at below 80° C.
ADDITION
Type
ADDITION
Details
n-hexane (1000 ml) was added to the residue
CUSTOM
Type
CUSTOM
Details
Isolated solid
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with n-hexane (200 ml)
CUSTOM
Type
CUSTOM
Details
Product was dried under vacuum at 70-80° C. for 10-12 h
Duration
11 (± 1) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C2C=NNC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 114 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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